AMMONIUM ALGINATE

Beschreibung

Eigenschaften

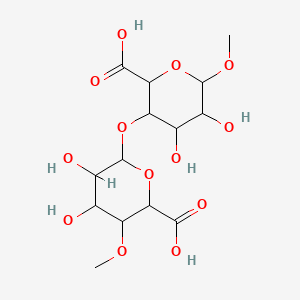

IUPAC Name |

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPPCXIBHQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |

| Record name | AMMONIUM ALGINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium alginate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |

CAS No. |

9005-34-9 | |

| Record name | Alginic acid, ammonium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alginic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Neutralization of Alginic Acid with Ammonium Hydroxide

The primary industrial synthesis route involves neutralizing alginic acid (extracted from brown algae Laminaria spp. or Macrocystis pyrifera) with ammonium hydroxide. The process begins with alkaline extraction of raw algae biomass to obtain sodium alginate, followed by acid precipitation to yield alginic acid. Subsequent neutralization proceeds via the reaction:

$$

\text{Alginic acid (C}6\text{H}8\text{O}6\text{)}n + n\text{NH}4\text{OH} \rightarrow \text{this compound (C}6\text{H}{11}\text{NO}6\text{)}n + n\text{H}2\text{O}

$$

Critical parameters include:

- pH control : Maintained between 6.8–7.2 to ensure complete proton exchange without degrading the polysaccharide backbone.

- Temperature : Conducted at 25–40°C to balance reaction kinetics and thermal stability.

- Ammonia concentration : Typically 5–10% (w/v) aqueous NH₄OH, with excess ammonia removed via vacuum distillation.

Industrial-scale reactors employ continuous stirred-tank designs with inline pH monitoring to achieve >95% conversion efficiency. Post-neutralization, the product undergoes spray drying to obtain a free-flowing powder with residual moisture <15%.

Ion-Exchange from Sodium Alginate

An alternative method utilizes sodium alginate as the precursor, leveraging ion-exchange resins or solutions to replace Na⁺ with NH₄⁺ ions. This approach avoids the intermediate alginic acid step, simplifying production:

- Resin-based exchange : Sodium alginate solution (2–5% w/v) passes through a column packed with NH₄⁺-charged cation-exchange resin (e.g., Amberlite IR120). The resin’s sulfonic acid groups facilitate Na⁺/NH₄⁺ exchange, yielding this compound directly.

- Solution-phase exchange : Mixing sodium alginate with excess ammonium sulfate ((NH₄)₂SO₄) induces metathesis:

$$

2\text{NaAlg} + (\text{NH}4)2\text{SO}4 \rightarrow 2\text{NH}4\text{Alg} + \text{Na}2\text{SO}4

$$

The insoluble Na₂SO₄ byproduct is removed via centrifugation or filtration. Ion-exchange methods produce this compound with superior purity (ash content <0.5%) compared to neutralization routes.

Advanced Manufacturing Techniques

Emulsification-Diffusion for Microsphere Synthesis

Recent innovations adapt this compound for specialized applications through water-in-oil (W/O) emulsification. This technique generates microspheres with controlled drug-release profiles:

- Prepare a 3% (w/v) this compound aqueous solution containing the active pharmaceutical ingredient (e.g., ammonium dinitramide).

- Emulsify in a paraffin oil phase (1:4 v/v) using Span 80 as the surfactant.

- Introduce calcium chloride (2.5% w/v) to cross-link the alginate, forming gelled microspheres.

- Recover particles via solvent evaporation and lyophilize.

This method achieves particle sizes of 50–200 μm with encapsulation efficiencies exceeding 85%.

Electrostatic Spinning of Functionalized Derivatives

Functional this compound nanofibers are produced by electrospinning solutions containing therapeutic agents (analgesics, antibiotics):

- Modify alginic acid with ammonium ions and cargo molecules (e.g., lidocaine) via carbodiimide coupling.

- Dissolve the derivative in a 7:3 (v/v) water/ethanol mixture to achieve 8–12% (w/v) polymer concentration.

- Electrospin at 15–20 kV with a 0.5 mL/h feed rate, collecting fibers on a grounded aluminum foil.

The resulting mats exhibit sustained drug release over 72 hours, making them ideal for wound dressings.

Process Optimization and Quality Control

Key Process Variables

Table 1 summarizes critical parameters across synthesis methods:

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

- Viscosity : Brookfield viscometry (20°C, 1% solution) = 200–800 cP.

- Degree of substitution (DS) : Titration with 0.1N HCl quantifies NH₄⁺ content (DS ≥0.85 required).

- Molecular weight : Size-exclusion chromatography (SEC-MALS) reveals Mw distributions of 10–600 kDa.

- Residual solvents : GC-MS detects <50 ppm ethanol or ammonia.

Industrial vs. Laboratory-Scale Production

Large-Scale Manufacturing

Industrial facilities (e.g., KIMICA Corporation) prioritize cost-efficiency through:

Laboratory Synthesis

Research-scale protocols emphasize customization:

Analyse Chemischer Reaktionen

Types of Reactions: AMMONIUM ALGINATE primarily undergoes ion-exchange reactions. When in contact with wound exudate, the calcium ions in the alginate fibers are exchanged with sodium ions from the exudate, leading to the formation of a gel-like substance .

Common Reagents and Conditions:

Calcium Chloride: Used in the conversion of alginic acid to calcium alginate.

Sodium Carbonate: Used in the conversion of alginic acid to sodium alginate.

Wound Exudate: Contains sodium ions that facilitate the ion-exchange reaction.

Major Products Formed:

Calcium Alginate Gel: Formed upon contact with wound exudate, providing a moist environment for wound healing.

Wissenschaftliche Forschungsanwendungen

Food Technology

Thickening and Gelling Agent

Ammonium alginate is widely used in the food industry as a thickening and gelling agent. It is particularly effective in creating stable emulsions and foams, making it suitable for products like salad dressings, sauces, and dairy products. Its ability to form gels upon interaction with calcium ions is crucial for these applications .

Encapsulation of Flavors and Nutrients

The compound is also utilized for encapsulating flavors and nutrients, enhancing the stability and release profiles of these components in food products. This application is particularly beneficial in functional foods where controlled release is desired .

Pharmaceuticals

Drug Delivery Systems

In pharmaceutical applications, this compound serves as a matrix for drug delivery systems. Its biocompatibility and ability to form hydrogels allow for sustained release of drugs, improving therapeutic efficacy. Alginate-based hydrogels can be tailored to respond to specific stimuli (e.g., pH or temperature), enabling targeted drug delivery .

Wound Dressings

this compound is employed in wound care as a component of advanced dressings. Its high absorbency helps manage exudate while providing a moist environment conducive to healing. The gel formed by this compound upon contact with wound exudate aids in cell proliferation and tissue regeneration .

Biomedical Applications

Tissue Engineering

In the field of tissue engineering, this compound hydrogels are used as scaffolding materials due to their structural similarity to extracellular matrices. These hydrogels support cell attachment and growth, facilitating the development of engineered tissues .

Cell Encapsulation

this compound is also utilized for cell encapsulation techniques, which protect cells from immune responses while allowing nutrient exchange. This application is particularly relevant in the development of cell-based therapies for diabetes and other conditions requiring insulin delivery .

Agricultural Uses

Soil Conditioning and Plant Growth Stimulants

In agriculture, this compound acts as a soil conditioner and plant growth stimulant. It improves soil structure and moisture retention, enhancing plant growth under various environmental conditions. Additionally, it has been shown to stimulate microbial activity in the soil, promoting nutrient availability .

Case Studies

Wirkmechanismus

AMMONIUM ALGINATE is compared with other alginate-based wound dressings, highlighting its unique properties:

Calcium Alginate Dressings: Similar to this compound, these dressings also form a gel upon contact with wound exudate.

Hydrocolloid Dressings: These dressings also provide a moist environment for wound healing but do not have the same hemostatic properties as this compound.

Hydrofiber Dressings: These dressings are highly absorbent and form a gel upon contact with wound exudate, similar to this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sodium Alginate

- Structure : Sodium alginate replaces alginic acid’s protons with Na⁺ ions, forming a linear anionic polymer.

- Viscosity : Sodium alginate exhibits higher solution viscosity (e.g., 250–450 mPa·s at 1% concentration) compared to ammonium alginate (150–300 mPa·s under the same conditions) due to stronger ionic interactions with water .

- Thermal Stability : Sodium alginate is stable up to 200°C, whereas this compound decomposes at lower temperatures (150–170°C) due to NH₄⁺ volatility .

- Applications : Sodium alginate is preferred for gel-forming applications (e.g., food additives), while this compound’s lower viscosity suits sprayable coatings and fiber spinning .

Calcium Alginate

- Gelation: Calcium alginate forms rigid hydrogels via Ca²⁺ crosslinking, a property absent in this compound due to monovalent NH₄⁺ .

- Biocompatibility : Both are biocompatible, but calcium alginate is widely used in wound dressings for controlled ion release, whereas this compound’s NH₄⁺ can inhibit microbial growth in biomedical settings .

Other Ammonium Salts

Research Findings and Functional Differences

- Synthesis Impact : Gas-solid synthesis of this compound yields higher substitution levels (85–92% NH₄⁺) than aqueous methods (70–80%), enhancing solubility but reducing thermal stability .

- Viscosity Modulation : The presence of low molecular-weight electrolytes (e.g., NaCl) reduces this compound’s intrinsic viscosity by 30–40%, a critical factor in industrial formulation .

- Antimicrobial Activity : Quaternary ammonium compounds (e.g., ADBAC) exhibit stronger bactericidal effects than this compound, but the latter’s NH₄⁺ groups still show mild inhibition against Gram-positive bacteria .

- Environmental Stability: Unlike ammonium nitrate, this compound is non-explosive and biodegradable, making it safer for agricultural and medical use .

Biologische Aktivität

Ammonium alginate is a derivative of alginic acid, a natural polysaccharide extracted from brown seaweeds. It is widely used in various industries, including food, pharmaceuticals, and biotechnology, due to its unique properties such as gel formation and thickening. This article focuses on the biological activities associated with this compound, highlighting its therapeutic potential and applications.

Chemical Composition and Properties

This compound consists of mannuronic acid (M) and guluronic acid (G) blocks. The ratio of these blocks (M/G ratio) influences its biological activity. The structure can be characterized using techniques like NMR spectroscopy, which reveals the composition of these acid blocks and their proportions in the polymer matrix .

| Property | Details |

|---|---|

| M/G Ratio | Varies based on source and processing |

| Molecular Weight | Typically ranges from 10 kDa to 100 kDa |

| Solubility | Soluble in water; forms gels with cations |

| Viscosity | Dependent on concentration and molecular weight |

1. Immunomodulatory Effects

This compound has shown significant immunomodulatory effects, particularly through its ability to stimulate cytokine production. Studies indicate that alginate oligosaccharides can induce the synthesis of cytokines such as TNF-α, IL-6, and IL-12 in macrophages, enhancing immune responses . For instance:

- Cytokine Induction : A study demonstrated that a specific concentration of alginate oligosaccharides (500 μg/mL) activated macrophages to produce various cytokines, indicating its potential as an immunotherapeutic agent .

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. Research has shown that it can scavenge reactive oxygen species (ROS), thereby preventing oxidative stress in cells .

- Neuroprotective Mechanism : In vitro studies revealed that this compound reduced the production of inflammatory mediators in BV2 microglial cells under oxidative stress conditions .

3. Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. This activity is crucial for treating conditions characterized by chronic inflammation.

- LPS-Induced Inflammation : In a controlled study, treatment with this compound significantly suppressed the production of TNF-α and IL-1β in LPS-stimulated macrophages .

4. Antitumor Activity

Recent findings suggest that this compound may possess antitumor properties by modulating immune responses against tumors.

- Tumor Regression : Sulfated derivatives of alginate have been shown to induce tumor regression in animal models through immune modulation rather than direct cytotoxicity .

Case Study 1: Immunomodulation in Cancer Therapy

A study investigated the effects of sulfated this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size correlated with increased levels of immune cytokines, suggesting that this compound could enhance the efficacy of cancer immunotherapies.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Research involving BV2 microglial cells treated with this compound showed a marked decrease in the production of amyloid beta-induced inflammatory cytokines. This suggests potential applications for neurodegenerative diseases like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying ammonium alginate to meet regulatory standards?

- Methodological Answer : this compound is synthesized via ion-exchange reactions, where sodium alginate is treated with ammonium salts (e.g., ammonium sulfate). Purification involves dialysis to remove residual ions, followed by lyophilization. The EU Directive 2008/84/EC specifies purity criteria, including carbon dioxide yield (18–21%) and this compound content (88.7–103.6%) . Validate purity using titration for ammonium content and gravimetric analysis for residual ash.

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer :

- FTIR and NMR : Confirm the presence of ammonium ions (NH₄⁺) and alginate backbone (β-D-mannuronic and α-L-guluronic acids).

- Viscosimetry : Measure molecular weight (10,000–600,000 Da) to assess polymer chain integrity .

- CO₂ Quantification : Use acid hydrolysis followed by gas chromatography to verify compliance with EU purity standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods to minimize aerosol exposure.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Hygiene : Prohibit eating/drinking in labs; enforce handwashing before breaks .

- Emergency Measures : Provide eyewash stations and emergency showers for skin/eye contact .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s rheological behavior under varying pH and ionic conditions?

- Methodological Answer :

- Experimental Variables : Adjust pH (3–10) and ionic strength (0.1–1.0 M NaCl) to simulate physiological or environmental conditions.

- Rheometry : Use rotational rheometers to measure viscosity and viscoelastic moduli.

- Data Interpretation : Correlate gelation thresholds with divalent cation concentrations (e.g., Ca²⁺) using the Egg-Box model .

Q. What strategies address contradictions in literature regarding this compound’s molecular weight and bioactivity?

- Methodological Answer :

- Source Analysis : Compare extraction sources (e.g., Laminaria vs. Macrocystis algae) and methods (acid vs. alkaline extraction).

- Advanced Techniques : Employ SEC-MALS (size-exclusion chromatography with multi-angle light scattering) for precise molecular weight distribution .

- Bioactivity Reassessment : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variable impacts .

Q. How can this compound be functionalized for targeted drug delivery applications?

- Methodological Answer :

- Chemical Modification : Introduce thiol groups via cysteamine conjugation (using carbodiimide chemistry) to enhance mucoadhesion .

- Crosslinking : Optimize ionotropic gelation with CaCl₂ for controlled drug release kinetics.

- Validation : Use Franz diffusion cells to assess permeability in vitro .

Q. What methodologies ensure reproducibility in this compound-based hydrogel fabrication?

- Methodological Answer :

- Protocol Standardization : Document exact alginate:ammonium ratios, mixing speeds, and curing times.

- Batch Testing : Perform rheological and mechanical tests (e.g., compression modulus) across multiple batches.

- Open-Source Repositories : Share protocols on platforms like Protocols.io to enable cross-lab validation .

Q. How do researchers assess the ecological impact of this compound degradation byproducts?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B tests to measure CO₂ evolution under aerobic conditions.

- Toxicity Screening : Conduct Daphnia magna acute toxicity assays for ammonium ion release .

- LC-MS Analysis : Identify degradation products (e.g., ammonia, oligosaccharides) and their environmental persistence .

专为研究生打造的搜索引擎 1秒钟帮你的研究论文 找到支撑性论据 以后再也不用大海捞针的查找文献了01:30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.